Cas no 2228511-09-7 (tert-butyl N-1-amino-3-(3-fluoro-2-methylphenyl)propan-2-ylcarbamate)

Tert-butyl N-1-amino-3-(3-fluoro-2-methylphenyl)propan-2-ylcarbamate is a protected amine derivative featuring a tert-butyloxycarbonyl (Boc) group, which enhances stability and facilitates selective deprotection in synthetic applications. The presence of a 3-fluoro-2-methylphenyl moiety imparts unique steric and electronic properties, making it valuable in pharmaceutical and agrochemical intermediates. The Boc group ensures compatibility with a wide range of reaction conditions, while the fluorine substituent can influence binding affinity and metabolic stability in bioactive molecules. This compound is particularly useful in peptide synthesis and medicinal chemistry, where controlled amine reactivity is required. Its well-defined structure allows for precise modifications in multi-step synthetic routes.
tert-butyl N-1-amino-3-(3-fluoro-2-methylphenyl)propan-2-ylcarbamate structure
2228511-09-7 structure
商品名:tert-butyl N-1-amino-3-(3-fluoro-2-methylphenyl)propan-2-ylcarbamate
CAS番号:2228511-09-7
MF:C15H23FN2O2
メガワット:282.353727579117
CID:6381671
PubChem ID:165826917

tert-butyl N-1-amino-3-(3-fluoro-2-methylphenyl)propan-2-ylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-1-amino-3-(3-fluoro-2-methylphenyl)propan-2-ylcarbamate
    • EN300-1882757
    • 2228511-09-7
    • tert-butyl N-[1-amino-3-(3-fluoro-2-methylphenyl)propan-2-yl]carbamate
    • インチ: 1S/C15H23FN2O2/c1-10-11(6-5-7-13(10)16)8-12(9-17)18-14(19)20-15(2,3)4/h5-7,12H,8-9,17H2,1-4H3,(H,18,19)
    • InChIKey: VKQUEKJNJYLXCU-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=CC(=C1C)CC(CN)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 282.17435614g/mol
  • どういたいしつりょう: 282.17435614g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 318
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 64.4Ų

tert-butyl N-1-amino-3-(3-fluoro-2-methylphenyl)propan-2-ylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1882757-0.25g
tert-butyl N-[1-amino-3-(3-fluoro-2-methylphenyl)propan-2-yl]carbamate
2228511-09-7
0.25g
$1196.0 2023-09-18
Enamine
EN300-1882757-0.5g
tert-butyl N-[1-amino-3-(3-fluoro-2-methylphenyl)propan-2-yl]carbamate
2228511-09-7
0.5g
$1247.0 2023-09-18
Enamine
EN300-1882757-2.5g
tert-butyl N-[1-amino-3-(3-fluoro-2-methylphenyl)propan-2-yl]carbamate
2228511-09-7
2.5g
$2548.0 2023-09-18
Enamine
EN300-1882757-0.05g
tert-butyl N-[1-amino-3-(3-fluoro-2-methylphenyl)propan-2-yl]carbamate
2228511-09-7
0.05g
$1091.0 2023-09-18
Enamine
EN300-1882757-10.0g
tert-butyl N-[1-amino-3-(3-fluoro-2-methylphenyl)propan-2-yl]carbamate
2228511-09-7
10g
$5590.0 2023-06-01
Enamine
EN300-1882757-5g
tert-butyl N-[1-amino-3-(3-fluoro-2-methylphenyl)propan-2-yl]carbamate
2228511-09-7
5g
$3770.0 2023-09-18
Enamine
EN300-1882757-0.1g
tert-butyl N-[1-amino-3-(3-fluoro-2-methylphenyl)propan-2-yl]carbamate
2228511-09-7
0.1g
$1144.0 2023-09-18
Enamine
EN300-1882757-1.0g
tert-butyl N-[1-amino-3-(3-fluoro-2-methylphenyl)propan-2-yl]carbamate
2228511-09-7
1g
$1299.0 2023-06-01
Enamine
EN300-1882757-5.0g
tert-butyl N-[1-amino-3-(3-fluoro-2-methylphenyl)propan-2-yl]carbamate
2228511-09-7
5g
$3770.0 2023-06-01
Enamine
EN300-1882757-10g
tert-butyl N-[1-amino-3-(3-fluoro-2-methylphenyl)propan-2-yl]carbamate
2228511-09-7
10g
$5590.0 2023-09-18

tert-butyl N-1-amino-3-(3-fluoro-2-methylphenyl)propan-2-ylcarbamate 関連文献

tert-butyl N-1-amino-3-(3-fluoro-2-methylphenyl)propan-2-ylcarbamateに関する追加情報

Introduction to Tert-butyl N-1-amino-3-(3-fluoro-2-methylphenyl)propan-2-ylcarbamate (CAS No. 2228511-09-7)

Tert-butyl N-1-amino-3-(3-fluoro-2-methylphenyl)propan-2-ylcarbamate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2228511-09-7, is a derivative of carbamate and features a unique structural motif that makes it a promising candidate for various biochemical applications. The presence of a tert-butyl group and an amino-substituted propanoyl chain, coupled with a fluorinated aromatic ring, imparts distinct chemical properties that are highly relevant to modern drug discovery and development.

The structural framework of Tert-butyl N-1-amino-3-(3-fluoro-2-methylphenyl)propan-2-ylcarbamate encompasses several key functional groups that contribute to its reactivity and potential biological activity. The fluoro substituent in the aromatic ring, specifically at the 3-position, is known to enhance metabolic stability and binding affinity in drug molecules. This feature is particularly valuable in the design of small-molecule inhibitors targeting enzymes and receptors involved in critical biological pathways. Additionally, the methylphenyl moiety introduces steric hindrance and electronic effects that can modulate the compound's interaction with biological targets.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced pharmacokinetic profiles. The incorporation of fluorine atoms into drug candidates often leads to improved bioavailability, reduced susceptibility to degradation, and increased selectivity. Tert-butyl N-1-amino-3-(3-fluoro-2-methylphenyl)propan-2-ylcarbamate exemplifies this trend, as its molecular design incorporates fluorine in a position that maximizes these beneficial effects. This has made it a subject of extensive research in the quest for novel therapeutic agents.

The tert-butyl group at the carbamate position serves multiple purposes in the compound's structure. It not only provides steric bulk, which can prevent unwanted interactions with biological targets but also enhances solubility and stability. These properties are crucial for ensuring that the compound remains effective throughout its intended use. Furthermore, the tert-butyl group is often employed in carbamate derivatives to improve metabolic resistance, making it an attractive feature for long-term therapeutic applications.

The synthesis of Tert-butyl N-1-amino-3-(3-fluoro-2-methylphenyl)propan-2-ylcarbamate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the preparation of key intermediates such as 3-fluoro-2-methylbenzene derivatives, which are then subjected to functionalization reactions to introduce the amino and carbamate groups. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, are often employed to achieve high yields and purity levels.

The compound's potential applications extend across various domains of pharmaceutical research. Its structural features make it a viable candidate for developing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. Additionally, its ability to interact with biological targets through both hydrophobic and hydrogen bonding interactions suggests its utility in designing modulators of enzyme activity and receptor binding. Recent studies have highlighted its role as a building block for more complex drug molecules, demonstrating its versatility in medicinal chemistry.

One of the most compelling aspects of Tert-butyl N-1-amino-3-(3-fluoro-2-methylphenyl)propan-2-ylcarbamate is its potential as an intermediate in the synthesis of novel therapeutics. Researchers have leveraged its structural scaffold to create derivatives with enhanced pharmacological properties. For instance, modifications at the amino or fluoro-substituted positions can lead to compounds with improved potency or selectivity against specific disease targets. This adaptability underscores the compound's significance as a versatile tool in drug discovery pipelines.

The investigation into Tert-butyl N-1-amino-3-(3-fluoro-2-methylphenyl)propan-2-ylcarbamate has also shed light on its mechanistic roles in biochemical pathways. Studies have demonstrated its ability to modulate enzyme activity through competitive or noncompetitive inhibition mechanisms. This has opened up avenues for exploring its therapeutic potential against conditions such as metabolic disorders, neurodegenerative diseases, and infectious diseases. The compound's multifaceted interactions with biological systems make it an intriguing subject for further exploration.

From a computational chemistry perspective, Tert-butyl N-1-amino-3-(3-fluoro-2-methylphenyl)propan-2-ylcarbamate has been extensively studied using molecular modeling techniques. These studies have provided insights into its binding affinity, solvation properties, and conformational dynamics. Such information is invaluable for optimizing its design and predicting its behavior in biological environments. Advanced computational methods have enabled researchers to simulate complex interactions at an atomic level, further enhancing our understanding of this compound's potential applications.

The future prospects of Tert-butyl N-1-amino-3-(3-fluoro-methylpheny]propan)-2-yIcarbamate are promising, given its unique structural attributes and demonstrated utility in pharmaceutical research. Ongoing studies aim to expand its therapeutic applications by exploring new synthetic pathways and evaluating its efficacy in preclinical models. As our understanding of biochemical pathways continues to evolve, this compound is poised to play a pivotal role in the development of next-generation therapeutics.

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